molecular formula C17H19N3O4S B11119284 N-[1-(4-ethoxyphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[1-(4-ethoxyphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11119284
M. Wt: 361.4 g/mol
InChI Key: YSAPTXXNYIJQPY-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzoxadiazole derivatives. This compound is known for its unique structural features, which include a benzoxadiazole ring fused with a sulfonamide group and an ethoxyphenylpropyl side chain. These structural elements contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxyphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of o-nitroaniline derivatives with appropriate reagents.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxadiazole intermediate with sulfonyl chlorides under basic conditions.

    Attachment of the Ethoxyphenylpropyl Side Chain: The final step involves the alkylation of the benzoxadiazole-sulfonamide intermediate with 4-ethoxyphenylpropyl halides in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxyphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxadiazole ring or the ethoxyphenylpropyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted benzoxadiazoles

Scientific Research Applications

N-[1-(4-ethoxyphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-ethoxyphenyl)propyl]-2-(1H-imidazol-2-yl)benzamide
  • N-[1-(4-ethoxyphenyl)propyl]-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxamide

Uniqueness

N-[1-(4-ethoxyphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique combination of a benzoxadiazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[1-(4-ethoxyphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C17H19N3O4S/c1-3-14(12-8-10-13(11-9-12)23-4-2)20-25(21,22)16-7-5-6-15-17(16)19-24-18-15/h5-11,14,20H,3-4H2,1-2H3

InChI Key

YSAPTXXNYIJQPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OCC)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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